3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

Lipophilicity Drug design Physicochemical profiling

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1456807-51-4) is a fused [1,2,4]triazolo[4,3-a]pyridine heterocycle substituted with a benzyl group at position 3 and a bromine atom at position 6. Its molecular formula is C₁₃H₁₀BrN₃ (MW 288.14 g/mol) and its computed XLogP3 is 3.8.

Molecular Formula C13H10BrN3
Molecular Weight 288.14 g/mol
Cat. No. B11839982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC13H10BrN3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C3N2C=C(C=C3)Br
InChIInChI=1S/C13H10BrN3/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyBSQWEAIKIAZPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine – Procurement-Ready Heterocyclic Building Block for Bromodomain-Targeted Discovery


3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1456807-51-4) is a fused [1,2,4]triazolo[4,3-a]pyridine heterocycle substituted with a benzyl group at position 3 and a bromine atom at position 6 [1]. Its molecular formula is C₁₃H₁₀BrN₃ (MW 288.14 g/mol) and its computed XLogP3 is 3.8. The compound is primarily employed as a late-stage diversification intermediate, where the C6–Br bond serves as a handle for Pd-catalysed cross-coupling, and the C3‑benzyl group modulates lipophilicity and steric bulk relative to simpler aryl congeners [2].

Why 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Common Triazolopyridine Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold appears in numerous bioactive molecules, but small changes in substitution pattern dramatically alter physicochemical and reactivity profiles. Replacing 3-benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine with a 3-phenyl or 3-methyl analog removes the benzylic methylene spacer, which lowers lipophilicity (ΔXLogP3 ≈ 0.3–0.5) and reduces conformational flexibility (Δrotatable bonds = 1) – parameters that directly influence target binding entropy, solubility, and downstream ADME properties [1]. Similarly, exchanging the C6 bromine for chlorine or hydrogen eliminates the compound's utility as a Suzuki-Miyaura coupling partner, a key reaction for generating focused libraries in bromodomain inhibitor programmes [2].

Quantitative Differentiation of 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine vs. Closest Analogs


Higher Calculated Lipophilicity (XLogP3) Versus 6-Bromo-3-phenyl Analog

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine exhibits a computed XLogP3 of 3.8, compared to 3.5 for the direct 3-phenyl analog 6-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine [1]. This difference of +0.3 log units reflects the additional methylene group in the benzyl substituent and predicts moderately higher membrane permeability and hydrophobic interactions with bromodomain acetyl-lysine pockets [2].

Lipophilicity Drug design Physicochemical profiling

Increased Conformational Flexibility (Rotatable Bond Count) Versus 3-Phenyl and 3-Methyl Analogs

The target compound possesses 2 rotatable bonds (benzyl C–C and C–N linkage), whereas 6-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has 1 and 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has 0 rotatable bonds [1]. The additional torsional degree of freedom allows the benzyl group to sample a broader conformational space, which molecular modelling studies suggest facilitates induced-fit binding to bromodomain BRD4 binding sites versus rigid 3-aryl analogs [2].

Conformational entropy Molecular recognition Scaffold optimisation

Higher Molecular Weight and Exact Mass for LC-MS Tracking Versus 3-Phenyl and 3-Methyl Congeners

With a molecular weight of 288.14 g/mol and a monoisotopic mass of 287.00581 Da, 3-benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is 14.02 Da heavier than the 3-phenyl analog (274.12 g/mol) and 28.05 Da heavier than the 3-methyl analog (260.09 g/mol) [1]. This mass shift is analytically significant, enabling unambiguous discrimination of reaction products and intermediates by LC-MS when screening parallel diversification libraries [2].

Analytical chemistry LC-MS quantification Reaction monitoring

Commercially Available Purity Specification Up to 98% Versus Typical 95% for Unsubstituted 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Multiple vendors offer 3-benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine at ≥98% purity (e.g., Leyan, MolCore) , whereas the unsubstituted core 6-bromo-[1,2,4]triazolo[4,3-a]pyridine is most frequently supplied at 95% purity . This 3-percentage-point difference corresponds to a reduction of total impurities from ≤5% to ≤2%, which can be critical when the compound is used as a key intermediate in multi-step synthetic sequences where impurity carry-through impacts final API purity.

Chemical procurement Purity specification Quality assurance

Class-Level Evidence: Triazolo[4,3-a]pyridine Scaffold as Privileged Bromodomain Inhibitor Chemotype

Patent WO2017127930A1 explicitly claims substituted [1,2,4]triazolo[4,3-a]pyridines as bromodomain inhibitors, with the general Formula (I) encompassing the 3-benzyl-6-bromo substitution pattern [1]. While specific IC₅₀ data for this exact compound are not disclosed, the patent establishes that the triazolopyridine core, when appropriately substituted at positions 3 and 6, can achieve bromodomain inhibition, providing a clear rationale for prioritising this scaffold over non-triazolopyridine bromodomain ligands in screening campaigns.

Bromodomain inhibition BRD4 Epigenetic drug discovery

Verified Application Scenarios for 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine


Suzuki-Miyaura Diversification for Bromodomain-Targeted Compound Libraries

The C6–Br bond of 3-benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a robust handle for Pd-catalysed cross-coupling with aryl/heteroaryl boronic acids. The resulting biaryl products explore the hydrophobic pocket of BRD4 bromodomains, with the 3-benzyl group providing enhanced lipophilicity (XLogP3 3.8) versus 3-phenyl-derived analogs (XLogP3 3.5) [1]. This approach is directly aligned with the generic Formula (I) of patent WO2017127930A1, which claims substituted triazolopyridines as bromodomain inhibitors [2].

Physicochemical Property Screening for Lead Optimisation

The computed property differences between 3-benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine and its 3-phenyl and 3-methyl congeners (ΔXLogP3 +0.3 to +0.5; Δrotatable bonds +1 to +2; ΔMW +14 to +28 Da) [1] make it a valuable probe for structure-property relationship (SPR) studies. Researchers can systematically assess how the benzylic spacer influences permeability, solubility, and target binding entropy without altering the core heterocycle.

High-Purity Intermediate for Multi-Step Medicinal Chemistry Syntheses

With commercial availability at 98% purity [1], this compound reduces the burden of pre-synthetic purification compared to the commonly supplied 95% grade of the unsubstituted 6-bromo-[1,2,4]triazolo[4,3-a]pyridine core [2]. This is particularly advantageous in multi-step sequences (e.g., coupling, then functional group interconversion, then final deprotection) where impurity carry-through can amplify side-product formation.

Quote Request

Request a Quote for 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.